5-溴-3-羟基-1H-吲哚-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

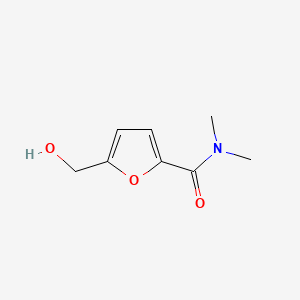

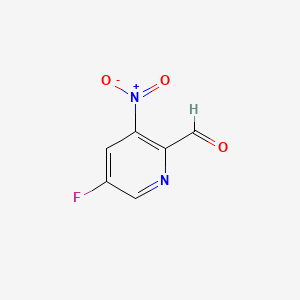

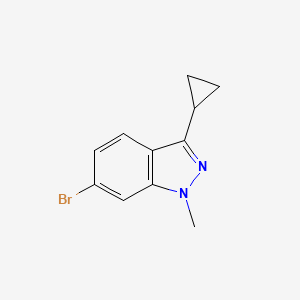

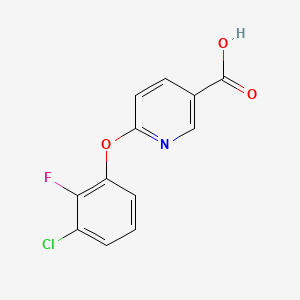

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a unique chemical with the empirical formula C11H10BrNO3 . It has a molecular weight of 284.11 . This compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to the 5th carbon of the indole ring, a hydroxy group attached to the 3rd carbon, and an ethyl ester group attached to the carboxylic acid at the 2nd carbon .Physical And Chemical Properties Analysis

This compound is typically available in solid form . It has a molecular weight of 284.11 . The SMILES string for this compound is CCOC(=O)c1[nH]c2ccc(Br)cc2c1O .科学研究应用

Synthesis of Biologically Active Alkaloids

Indole derivatives are integral to the synthesis of various alkaloids, which are naturally occurring organic compounds with significant biological activity. The presence of the indole moiety in these compounds is often associated with therapeutic properties5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester can serve as a precursor in the synthesis of selected alkaloids, which may exhibit potential for treating cancer cells, microbial infections, and various disorders .

Anticancer Research

The indole core is a common feature in many synthetic drug molecules due to its biological significance. Research has shown that indole derivatives, including 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester , can be used to develop compounds with anticancer properties. These compounds can target cancer cells and may be used in the development of new cancer therapies .

Antimicrobial Applications

Indole derivatives are known for their antimicrobial properties. The structural complexity of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester makes it a candidate for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Effects

The indole scaffold is also associated with anti-inflammatory and analgesic effects. As such, 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be utilized in the synthesis of new drugs aimed at treating inflammatory diseases and providing pain relief .

Neuroprotective Agents

Indole derivatives have shown promise as neuroprotective agents. They can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester may contribute to the synthesis of compounds that help in restoring cellular viability and inhibiting enzymes involved in neurodegeneration .

Development of Antiviral Drugs

The indole nucleus is a key component in the development of antiviral drugs. Derivatives of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be explored for their potential to inhibit viruses, including influenza and other RNA and DNA viruses, thus contributing to the field of antiviral drug development .

未来方向

作用机制

Target of Action

Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate, a derivative of indole, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and have been used for the treatment of various disorders .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactionsIndole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A . The PI3K/AKT pathway, which regulates cell proliferation and survival, is one of the pathways that can be affected by indole derivatives .

Result of Action

The molecular and cellular effects of Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate’s action depend on the specific targets it interacts with and the biochemical pathways it affects. Some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOKRNQEYIONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715631 |

Source

|

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153501-30-5 |

Source

|

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)